![molecular formula C19H14N4O4S B3485063 N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE](/img/structure/B3485063.png)
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE
Overview
Description
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the imidazo[1,2-a]pyridine moiety is particularly noteworthy as it is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with α-bromoketones under different reaction conditions to form imidazo[1,2-a]pyridines . The reaction conditions can vary, but often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine core can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly against breast cancer cells.
Materials Science: This compound can be used in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging.
Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex molecules with specific industrial applications.
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with various molecular targets. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known hypnotic agent that also contains an imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic drug with a similar core structure.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a broad spectrum of biological activity and are used in various medicinal applications.
Uniqueness
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE is unique due to the combination of the imidazo[1,2-a]pyridine core with a nitrobenzene sulfonamide group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-23(25)16-7-9-17(10-8-16)28(26,27)21-15-5-3-4-14(12-15)18-13-22-11-2-1-6-19(22)20-18/h1-13,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMOERCRGNBHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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